molecular formula C12H20NO3P B14385338 Diethyl [4-(ethylamino)phenyl]phosphonate CAS No. 87981-22-4

Diethyl [4-(ethylamino)phenyl]phosphonate

Cat. No.: B14385338
CAS No.: 87981-22-4
M. Wt: 257.27 g/mol
InChI Key: OPUGNSCZIBETQR-UHFFFAOYSA-N
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Description

Diethyl [4-(ethylamino)phenyl]phosphonate is an organophosphorus compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphonate group attached to a phenyl ring, which is further substituted with an ethylamino group. The structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [4-(ethylamino)phenyl]phosphonate typically involves the reaction of diethyl phosphite with 4-(ethylamino)phenyl halides under suitable conditions. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonate. This reaction is usually carried out in the presence of a base, such as potassium carbonate, and requires heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as palladium or copper, can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Diethyl [4-(ethylamino)phenyl]phosphonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of diethyl [4-(ethylamino)phenyl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit or activate enzymes involved in various biochemical pathways. This property makes it useful in the design of enzyme inhibitors and other therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl phosphonate
  • Diethyl [4-(dimethylamino)phenyl]phosphonate
  • Diethyl [4-(methylamino)phenyl]phosphonate

Uniqueness

Diethyl [4-(ethylamino)phenyl]phosphonate is unique due to the presence of the ethylamino group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various applications .

Properties

CAS No.

87981-22-4

Molecular Formula

C12H20NO3P

Molecular Weight

257.27 g/mol

IUPAC Name

4-diethoxyphosphoryl-N-ethylaniline

InChI

InChI=1S/C12H20NO3P/c1-4-13-11-7-9-12(10-8-11)17(14,15-5-2)16-6-3/h7-10,13H,4-6H2,1-3H3

InChI Key

OPUGNSCZIBETQR-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=C(C=C1)P(=O)(OCC)OCC

Origin of Product

United States

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